molecular formula C11H14O8 B3043223 D-Xylonic acid, |A-lactone, 2,3,5-triacetate CAS No. 79580-60-2

D-Xylonic acid, |A-lactone, 2,3,5-triacetate

Cat. No.: B3043223
CAS No.: 79580-60-2
M. Wt: 274.22 g/mol
InChI Key: JIILXWRHIYAEQM-KXUCPTDWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-xylonic acid, |A-lactone, 2,3,5-triacetate typically involves the oxidation of D-xylose. The Weimberg pathway is one of the primary methods used, where D-xylose is oxidized to D-xylono-lactone by D-xylose dehydrogenase, followed by hydrolysis to D-xylonic acid . The triacetate derivative is then formed by acetylation of the hydroxyl groups.

Industrial Production Methods: Industrial production of D-xylonic acid involves microbial fermentation using engineered strains of Escherichia coli. These strains are designed to efficiently convert D-xylose to D-xylonic acid . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: D-xylonic acid, |A-lactone, 2,3,5-triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldaric acids.

    Reduction: Alditols.

    Substitution: Triacetate derivatives.

Scientific Research Applications

D-xylonic acid, |A-lactone, 2,3,5-triacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of D-xylonic acid, |A-lactone, 2,3,5-triacetate involves its interaction with specific enzymes and metabolic pathways. The compound is known to inhibit certain enzymatic activities, leading to the accumulation of metabolic intermediates . This can affect cell growth and metabolism, making it a valuable tool for studying metabolic engineering and synthetic biology.

Comparison with Similar Compounds

    Lyxonic acid: The C-2 epimer of xylonic acid.

    Arabinonic acid: Another sugar acid derived from arabinose.

    Ribonic acid: Derived from ribose and shares similar chemical properties.

Uniqueness: D-xylonic acid, |A-lactone, 2,3,5-triacetate is unique due to its specific structural configuration and the presence of acetylated hydroxyl groups. This makes it more reactive and suitable for specific applications compared to its non-acetylated counterparts.

Properties

IUPAC Name

[(2R,3S,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3/t8-,9+,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIILXWRHIYAEQM-KXUCPTDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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